An In-depth Technical Guide to the Physical Properties of Nonanoic Anhydride
An In-depth Technical Guide to the Physical Properties of Nonanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanoic anhydride (B1165640), also known as pelargonic anhydride, is a fatty acid anhydride that serves as a versatile reagent in organic synthesis.[1] Its utility in the production of esters, amides, and other derivatives makes it a compound of interest in the fragrance, flavor, surfactant, and polymer industries.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for ensuring laboratory safety. This guide provides a comprehensive overview of the key physical characteristics of Nonanoic anhydride, complete with experimental protocols for their determination.
Core Physical Properties
Nonanoic anhydride is typically a colorless to pale yellow or orange oily liquid with a distinct fatty odor.[1][2] It is formed from the dehydration of two molecules of nonanoic acid.[1]
Data Presentation: Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of Nonanoic anhydride for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C₁₈H₃₄O₃ | - |
| Molecular Weight | 298.46 | g/mol |
| Melting Point | 14.8 | °C |
| Boiling Point | 270 | °C (at 760 mmHg) |
| 207 | °C (at 15 mmHg) | |
| 90-94 | °C | |
| Density | 0.908 | g/cm³ |
| Refractive Index | 1.439 - 1.442 | - |
| Flash Point | 100 | °C |
| Vapor Pressure | 0.000121 | mmHg (at 25°C) |
Note: Some variation in reported values may exist due to different experimental conditions and purity levels.
Experimental Protocols
Detailed methodologies for determining the key physical properties of Nonanoic anhydride are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Determination of Melting Point
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
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Sample Preparation: A small amount of solid Nonanoic anhydride (if solidified by cooling) is finely powdered. A capillary tube is sealed at one end by heating it in a flame. The open end of the capillary tube is then pressed into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
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Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.
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Measurement: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology:
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Apparatus Setup: A small volume (a few milliliters) of Nonanoic anhydride is placed in a test tube or a small distillation flask. A boiling chip is added to ensure smooth boiling. A thermometer is positioned so that its bulb is just above the surface of the liquid.
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Heating: The sample is heated gently.
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Measurement: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will stabilize at the boiling point of the liquid. This stable temperature is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.
Determination of Density
Density is the mass of a substance per unit volume. The pycnometer method is a precise way to determine the density of a liquid.
Methodology:
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Pycnometer Preparation: A clean, dry pycnometer (a small glass flask with a fitted stopper containing a capillary tube) is weighed accurately (m₁).
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Filling with Sample: The pycnometer is filled with Nonanoic anhydride, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off. The filled pycnometer is then weighed (m₂).
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Filling with a Reference Liquid: The pycnometer is emptied, cleaned, and dried. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and weighed again (m₃).
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Calculation: The density of Nonanoic anhydride (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
Methodology:
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Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
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Sample Application: A few drops of Nonanoic anhydride are placed on the prism of the refractometer.
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Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
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Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.
Determination of Solubility
Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.
Methodology:
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Qualitative Assessment: A small amount of Nonanoic anhydride (e.g., 1 drop or a few milligrams) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, diethyl ether, acetone).
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Observation: The mixture is agitated, and the solubility is observed. The substance is classified as soluble, partially soluble, or insoluble. Due to its hydrophobic nature, Nonanoic anhydride is expected to have limited solubility in water but be soluble in organic solvents.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample.
Methodology:
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Sample Preparation: A dilute solution of Nonanoic anhydride is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
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Injection: A small volume of the prepared sample is injected into the gas chromatograph.
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Separation: The sample is vaporized and carried by an inert gas through a chromatographic column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
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Ionization and Fragmentation: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact). This causes the molecules to fragment in a reproducible manner.
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Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer.
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Detection and Spectrum Generation: A detector records the abundance of each fragment, generating a mass spectrum, which is a unique fingerprint of the compound. The mass spectrum can be used to confirm the molecular weight and structure of Nonanoic anhydride.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid organic compound like Nonanoic anhydride.
Caption: Workflow for the physical characterization of Nonanoic anhydride.
